molecular formula C19H18O4 B11793049 Ethyl4-(benzyloxy)-3-methylbenzofuran-2-carboxylate

Ethyl4-(benzyloxy)-3-methylbenzofuran-2-carboxylate

Cat. No.: B11793049
M. Wt: 310.3 g/mol
InChI Key: ZGCFWUMNDDAIDI-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the benzofuran ring in the presence of a base.

    Esterification: The carboxylic acid group on the benzofuran ring can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Methyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(benzyloxy)-3-methoxybenzofuran-2-carboxylate: Similar structure but with a methoxy group instead of a methyl group.

Properties

IUPAC Name

ethyl 3-methyl-4-phenylmethoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)17-15(10-7-11-16(17)23-18)22-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFWUMNDDAIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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